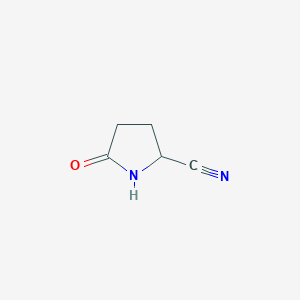

5-Oxopyrrolidine-2-carbonitrile

Descripción general

Descripción

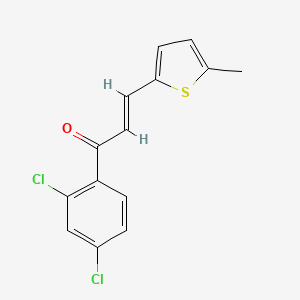

5-Oxopyrrolidine-2-carbonitrile is a chemical compound . It is part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of derivatives of 5-Oxopyrrolidine-2-carbonitrile can be achieved from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration . A diastereoselective method for the preparation of methyl (2 R* ,3 R* )-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates was developed on the basis of the neutralization reaction of diastereohomogeneous dimethyl (2 R* ,3 R* )-3-aryl (pyridyl)glutamate hydrochlorides .Molecular Structure Analysis

The molecular formula of 5-Oxopyrrolidine-2-carbonitrile is C5H6N2O . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The crystal structures of compounds differ in the formation of various types of hydrogen bonds .Chemical Reactions Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The main scaffolds of the new derivatives were the natural amino acid S-proline, the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid), and their enantiomers .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Oxopyrrolidine-2-carbonitrile such as melting point, boiling point, density, and refractive index are not available .Aplicaciones Científicas De Investigación

Versatile Scaffold for Drug Discovery

The five-membered pyrrolidine ring, which is a key component of 5-Oxopyrrolidine-2-carbonitrile, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Bioactive Molecules with Target Selectivity

Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature . These molecules have target selectivity, which makes them valuable in the development of new drugs .

Antiproliferative Activity

Certain derivatives of 5-Oxopyrrolidine-2-carbonitrile have shown promising antitumor activity against liver carcinoma cell line (HEPG2) . This suggests that these compounds could be potential candidates for the development of new anticancer drugs .

Synthesis of Derivatives Bearing Azole, Diazole, and Hydrazone Moieties

The 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, a derivative of 5-Oxopyrrolidine-2-carbonitrile, has been used for synthesizing derivatives bearing azole, diazole, and hydrazone moieties in the molecule . These derivatives could have potential applications in various fields of medicinal chemistry .

Synthesis of 3-Pyridinecarbonitriles

Cyanoacid hydrazones and sodium 3-oxo-3-heterylprop-1-en-1-olates or sodium (2-oxocycloalkylidene)methanolates, which can be derived from 5-Oxopyrrolidine-2-carbonitrile, are useful precursors for the synthesis of various functionalized 3-pyridinecarbonitriles . These 3-pyridinecarbonitriles could have diverse applications in medicinal chemistry .

In Vitro Cytotoxic Activities

Newly synthesized pyrimidine-5-carbonitrile derivatives, which can be derived from 5-Oxopyrrolidine-2-carbonitrile, have been evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . This suggests that these derivatives could be potential candidates for the development of new anticancer drugs .

Safety and Hazards

Direcciones Futuras

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that there is potential for the design of new pyrrolidine compounds with different biological profiles .

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring, such as 5-oxopyrrolidine-2-carbonitrile, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a stereo-specific manner, leading to changes in the target’s function.

Biochemical Pathways

It is known that pyrrolidine derivatives can influence various biological activities, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The physicochemical properties of a compound, including its molecular weight and structure, can influence its pharmacokinetic profile .

Result of Action

Compounds containing a pyrrolidine ring have been associated with various biological activities, suggesting that 5-oxopyrrolidine-2-carbonitrile may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

5-oxopyrrolidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-3-4-1-2-5(8)7-4/h4H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSPIXLTIXUWAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxopyrrolidine-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B3329152.png)

![(1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3329153.png)

![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 6-chloro-2,3-dihydro-](/img/structure/B3329185.png)

![(6R,7R)-benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3329215.png)